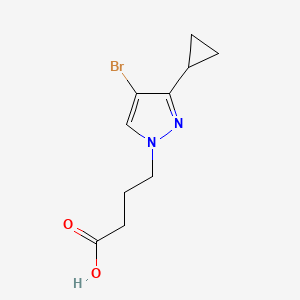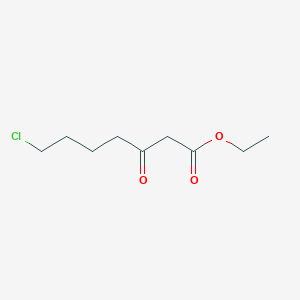![molecular formula C19H15NO4S B2611647 3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid CAS No. 1057696-33-9](/img/structure/B2611647.png)
3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C19H15NO4S and its molecular weight is 353.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Cascade Reactions :
- Phenylallenes containing sulfonyl groups, similar in structure to the compound , are used in organic synthesis, particularly in thermal cyclization processes. These processes create complex molecules through cascade reactions, which have applications in synthesizing pharmaceuticals and other organic compounds (Alajarín et al., 2013).
Anticancer Research :
- Derivatives of naphthoquinone, which share structural similarities with the compound, have been synthesized and evaluated for their anticancer properties. Some derivatives have shown potent cytotoxic activity against various cancer cell lines, making them potential candidates for cancer treatment (Ravichandiran et al., 2019).
Optical Probes for Anion Detection :
- Compounds related to "3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid" have been used as optical probes for the detection of anions. These probes can detect and measure anions like carboxylates and cyanides, which have applications in environmental monitoring and diagnostics (Al-Sayah et al., 2016).
Antibacterial and Antifungal Properties :
- Schiff bases derived from naphthalene sulfonic acid show promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thirugnanaselvi et al., 2016).
Thrombin Inhibition for Therapeutic Use :
- Some naphthalene sulfonylamino derivatives have been identified as potent inhibitors of thrombin, an enzyme involved in blood clotting. This indicates potential therapeutic applications in treating disorders related to blood clotting (Mack et al., 1995).
Food Chemistry and Amino Acid Analysis :
- Dansyl derivatives, which are structurally related to the compound, have been used in food chemistry for amino acid analysis. This application is vital in food quality control and nutritional studies (Mazzotti et al., 2012).
Supramolecular Chemistry :
- Compounds like naphthalene-1,5-diphosphonic acid are used in supramolecular chemistry for building complex structures. These have applications in materials science and nanotechnology (Białek et al., 2013).
Water Treatment and Environmental Remediation :
- Naphthalenesulfonic acids are studied for their degradation using ozone in water treatment, highlighting the compound's relevance in environmental remediation and pollution control (Rivera-Utrilla et al., 2002).
Eigenschaften
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)17-12-15-8-4-5-9-16(15)13-18(17)20-25(23,24)11-10-14-6-2-1-3-7-14/h1-13,20H,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFAGWBGFLPFCQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2611565.png)

![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)

![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)
![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611572.png)


![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)
![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)



